4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol is an organic compound that features a furan ring substituted with dimethyl groups and a benzene ring substituted with hydroxyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The furan and benzene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are used depending on the type of substitution reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted furan and benzene derivatives.
Scientific Research Applications
4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the furan and benzene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylfuran: A simpler furan derivative with similar structural features.
5-Methylbenzene-1,3-diol: A benzene derivative with hydroxyl groups in similar positions.
Uniqueness
4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol is unique due to the combination of its furan and benzene rings, which provides a distinct set of chemical and biological properties. This combination allows for a wider range of applications and interactions compared to its simpler counterparts.
Properties
CAS No. |
114567-30-5 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
4-[(2,4-dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C14H16O3/c1-8-4-11(15)5-14(16)13(8)6-12-9(2)7-17-10(12)3/h4-5,7,15-16H,6H2,1-3H3 |
InChI Key |
HUZKQMRBBHWHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=C(OC=C2C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.